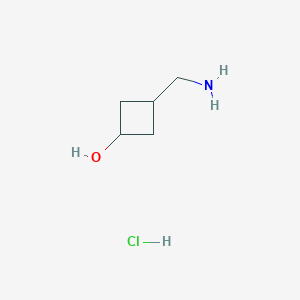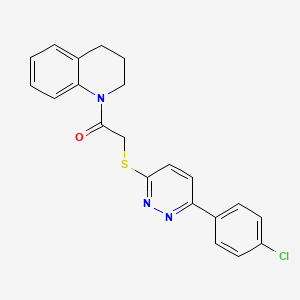
3-(Aminomethyl)cyclobutanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)cyclobutanol hydrochloride (AMCBH) is an organic compound that has been used in various scientific research applications. It is a versatile compound that can be used for a variety of purposes, such as synthesis, spectroscopy, and chromatography. AMCBH is an important compound for researchers, as it can be used to study the properties of other molecules and to synthesize new compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
Formation of 3,4-Dimethyl-2-Pyrones : The study by Jung and Novack (2005) demonstrates the preparation of 3-carboethoxyethylidene cyclobutanols, which yield substituted 3,4-dimethyl-2-pyrones upon treatment with bases. This synthesis involves cycloaddition, acidic hydrolysis, and ring-opening mechanisms (Jung & Novack, 2005).
Synthesis of Aminocyclobutane Derivatives : Research by Baldwin et al. (1986) focuses on synthesizing cyclobutanol-containing dipeptides and investigating their antimicrobial properties. They also explore the potential mechanism of action of these compounds (Baldwin et al., 1986).
Photocatalytic Synthesis : Sato et al. (1992) describe the synthesis of homochiral cis-2-hydroxymethylcyclobutanols and their derivatives via photocatalysis, highlighting their potential as precursors for biologically active compounds (Sato et al., 1992).
Applications in Medicinal Chemistry
Aminomethyl-Cycloalkanes in Drug Synthesis : Rodrigalvarez et al. (2022) report on the palladium-catalyzed enantioselective C(sp3)–H arylation of aminomethyl-cycloalkanes, showcasing their utility in constructing biologically active molecules. This process demonstrates the importance of aminomethyl-cycloalkanes in synthesizing compounds with medicinal potential (Rodrigalvarez et al., 2022).
Antidepressant Potential : Bonnaud et al. (1987) synthesized 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives and evaluated their potential as antidepressants, indicating the relevance of such structures in psychiatric medication development (Bonnaud et al., 1987).
Glucagon-Like Peptide-1 Receptor Agonists : Liu et al. (2012) explored cyclobutane derivatives as nonpeptidic agonists for the glucagon-like peptide-1 (GLP-1) receptor, highlighting the role of such compounds in diabetes treatment (Liu et al., 2012).
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
3-(aminomethyl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNRVZGKQUALNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427386-91-1, 1404365-04-3 |
Source


|
| Record name | 3-(Aminomethyl)cyclobutanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1r,3r)-3-(aminomethyl)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2488682.png)
![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)


![N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2488686.png)

![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2488688.png)





![Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2488699.png)